Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate
Overview
Description
“Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 680569-18-0 . It has a molecular weight of 268.11 and its IUPAC name is this compound . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrNO2/c1-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15-2/h3-6H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Derivatives Formation
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate and its derivatives play a crucial role in the synthesis of complex organic compounds. Notably, the compound has been utilized in the regioselective synthesis of methyl 5,6-dibromoindole-3-carboxylate, which acts as a building block for the production of natural and non-natural 5,6-dibromoindole derivatives, including compounds like meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011). Similarly, an innovative approach for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives was reported, employing cross-dehydrogenative coupling, and showcasing the versatility of these compounds in organic synthesis (Akbari & Faryabi, 2023).
Marine Natural Products and Biological Activity
The compound and its analogs have been identified as integral components of marine natural products. For instance, an investigation into the chemical components of Thorectandra sp. and Smenospongia sp. sponges revealed the presence of brominated tryptophan derivatives, highlighting the biological significance and diversity of these compounds in marine organisms (Segraves & Crews, 2005).
Structural and Spectroscopic Studies
Structural and spectroscopic studies of this compound derivatives have provided deep insights into their chemical properties. For example, a new derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized and its molecular structure was optimized using DFT calculations, offering valuable data for future chemical applications (Luo et al., 2019).
Drug Impurity Analysis
The compound has also been used in the analysis of drug impurities. A study developed a simple preparative liquid chromatography method to isolate a major impurity in a new bulk drug candidate, revealing the potential of these compounds in quality control and pharmaceutical analysis (Li et al., 2007).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Mechanism of Action
Target of Action
Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their broad-spectrum biological activities . They interact with their targets, leading to changes that can result in various biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the compound is heat sensitive and should be stored in a dry and well-ventilated place . Strong oxidizing agents should be avoided .
properties
IUPAC Name |
methyl 6-bromo-1-methylindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWEKOOOHATJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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